1-甲基-4-(吡咯啉-2-基甲酰)哌嗪

描述

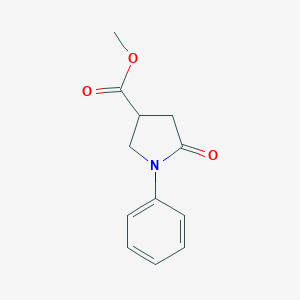

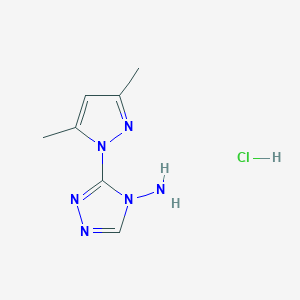

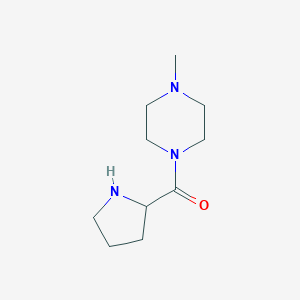

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is an organic compound . It is also known as MPPI and is primarily used in scientific research.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is C10H19N3O . The structure of this compound can be found in various databases such as PubChem and ChemicalBook .科学研究应用

Pharmacology

Application Summary

In pharmacology, this compound is utilized for its potential as a building block in drug design, particularly due to the pyrrolidine ring’s ability to contribute to the stereochemistry of molecules and enhance pharmacokinetic profiles .

Methods of Application

Researchers employ synthetic organic chemistry techniques to incorporate the compound into larger drug molecules. The methods include various organic reactions under controlled conditions to ensure the desired stereochemistry and functional group presence.

Results and Outcomes

The compound has shown promise in modifying pharmacokinetic profiles, leading to the development of selective androgen receptor modulators (SARMs) with improved efficacy and reduced side effects .

Biochemistry

Application Summary

Biochemically, “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” serves as a biochemical tool for proteomics research, aiding in the understanding of protein interactions and functions .

Methods of Application

It is used in assays and experimental setups that analyze protein structures and interactions, often involving chromatography and mass spectrometry.

Results and Outcomes

The use of this compound in proteomics has provided insights into the molecular mechanisms of diseases, which can be pivotal for therapeutic interventions.

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is valued for its role in the synthesis of piperazine-containing drugs, which are prevalent in various pharmacological agents .

Methods of Application

Medicinal chemists utilize it to synthesize novel compounds with potential therapeutic effects, focusing on C–H functionalization to diversify the structural possibilities of piperazines.

Results and Outcomes

This approach has led to the creation of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties, enhancing the arsenal of available treatments .

Organic Synthesis

Application Summary

“1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” is used in organic synthesis to create complex molecules due to its versatility as a building block .

Methods of Application

Synthetic chemists engage in multi-step synthesis processes, using the compound as a key intermediate to construct larger, more complex organic molecules.

Results and Outcomes

The compound’s use has enabled the synthesis of a variety of structurally diverse molecules, contributing to the field of organic chemistry and material science.

Drug Design

Application Summary

The compound’s application in drug design is crucial due to its ability to influence the 3D geometry of drug molecules, affecting their interaction with biological targets .

Methods of Application

Drug designers use computational models and synthetic chemistry to design and synthesize new drug candidates that incorporate the compound for improved efficacy.

Results and Outcomes

The design and synthesis of new drugs using this compound have resulted in several FDA-approved drugs with improved pharmacological profiles .

Chemical Engineering

Application Summary

In chemical engineering, “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” is studied for its properties and potential use in the development of industrial processes .

Methods of Application

Chemical engineers may use this compound in process optimization studies, looking at its behavior under different industrial conditions to improve production efficiency.

Results and Outcomes

Research in this area aims to develop scalable and economically viable processes for the synthesis of this compound, which can then be used in various applications mentioned above.

This analysis provides a detailed look at the multifaceted applications of “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” across different scientific fields, highlighting its importance and versatility in research and industry. Each application leverages the unique properties of the compound to advance knowledge and technology in their respective areas.

Neuropharmacology

Application Summary

In neuropharmacology, this compound is explored for its potential effects on the central nervous system, particularly in the development of treatments for neurological disorders .

Methods of Application

Researchers use in vitro and in vivo models to study the compound’s pharmacodynamics and pharmacokinetics. This includes administering the compound to cell cultures or animal models and monitoring its effects on neural activity.

Results and Outcomes

Studies have indicated that derivatives of this compound may have therapeutic potential in treating conditions like depression, anxiety, and schizophrenia, with ongoing research to optimize efficacy and minimize side effects .

Material Science

Application Summary

“1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” is investigated for its role in creating new materials with unique properties, such as enhanced durability or electrical conductivity .

Methods of Application

Material scientists incorporate the compound into polymers and composites, testing the resulting materials under various conditions to assess their properties.

Results and Outcomes

The incorporation of this compound has led to the development of materials with improved performance in specific applications, such as in the construction of electronic devices or as coatings .

Analytical Chemistry

Application Summary

In analytical chemistry, the compound is used as a reagent in chromatographic techniques to separate and identify other chemical substances .

Methods of Application

The compound is often used in high-performance liquid chromatography (HPLC) as a stationary phase modifier to improve the resolution of analytes.

Results and Outcomes

The use of this compound in HPLC has enhanced the detection and quantification of various pharmaceuticals and biological compounds, contributing to quality control and research .

Environmental Chemistry

Application Summary

Environmental chemists study “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” for its potential use in environmental remediation processes .

Methods of Application

The compound is tested for its ability to interact with pollutants, either to neutralize them or facilitate their removal from contaminated sites.

Results and Outcomes

Preliminary results show promise in using this compound for the treatment of certain types of industrial waste, though further research is needed to confirm its effectiveness and safety .

Computational Chemistry

Application Summary

Computational chemists use “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” in molecular modeling to predict the behavior of new compounds .

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are employed to simulate the compound’s interactions at the molecular level.

Results and Outcomes

These simulations have provided valuable insights into the compound’s reactivity and stability, guiding the synthesis of new molecules with desired properties .

Chemical Education

Application Summary

This compound is also used in chemical education to demonstrate various concepts in organic chemistry and drug design .

Methods of Application

Educators use the compound in laboratory exercises to teach students about organic synthesis, reaction mechanisms, and the principles of medicinal chemistry.

Results and Outcomes

Such educational applications have helped students gain hands-on experience and a deeper understanding of the practical aspects of chemistry .

These additional applications further illustrate the versatility of “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” in scientific research and its potential to contribute to various fields of study.

Catalysis

Application Summary

This compound is used as a catalyst in various chemical reactions, particularly condensation reactions, due to its ability to facilitate bond formation between molecules .

Methods of Application

It is introduced into reaction mixtures to speed up the reaction rate without being consumed in the process. The compound’s structure allows it to act as an effective nucleophilic catalyst.

Results and Outcomes

The use of “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” as a catalyst has led to more efficient synthesis routes for various organic compounds, reducing the time and resources needed for production .

Molecular Biology

Application Summary

In molecular biology, the compound is investigated for its potential to interact with DNA or RNA, which could be useful in gene therapy and genetic engineering .

Methods of Application

The compound is used in vitro to study its binding affinity to nucleic acids and its ability to modulate gene expression or act as a gene delivery vector.

Results and Outcomes

Research has shown that derivatives of this compound can bind to specific sequences of DNA, suggesting potential applications in targeted gene therapy .

Nanotechnology

Application Summary

Nanotechnologists study this compound for its use in the creation of nanoscale materials and devices, which have applications in electronics, medicine, and energy storage .

Methods of Application

The compound is used to synthesize nanoparticles and nanostructures, often through self-assembly processes or as a stabilizing agent in nanoparticle synthesis.

Results and Outcomes

The development of nanomaterials using “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” has resulted in the creation of novel nanodevices with unique electrical and optical properties .

Pharmacogenomics

Application Summary

Pharmacogenomics researchers are interested in this compound for its potential role in personalized medicine, particularly in tailoring drug treatments to individual genetic profiles .

Methods of Application

The compound is used in studies that assess drug responses based on genetic variations, with the aim of identifying biomarkers that predict therapeutic outcomes.

Results and Outcomes

Findings suggest that “1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine” could be used to develop drugs that are more effective and have fewer side effects for specific patient groups based on their genetic makeup .

安全和危害

属性

IUPAC Name |

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNRDLXGBFSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine | |

CAS RN |

116818-82-7 | |

| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。